molecular formula C18H20NP B12913379 2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine CAS No. 54098-18-9

2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine

Katalognummer: B12913379
CAS-Nummer: 54098-18-9
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: YLSDKNCTIBNEOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diphenylphosphino)-N,N-diethylethynamine is an organophosphorus compound that features a phosphine group attached to an ethynamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N,N-diethylethynamine typically involves the reaction of diphenylphosphine with an appropriate ethynamine derivative under controlled conditions. One common method involves the use of a base to deprotonate the diphenylphosphine, followed by nucleophilic addition to the ethynamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of 2-(Diphenylphosphino)-N,N-diethylethynamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diphenylphosphino)-N,N-diethylethynamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The ethynamine backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted ethynamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Diphenylphosphino)-N,N-diethylethynamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in catalysis for various industrial processes, including polymerization and hydrogenation reactions.

Wirkmechanismus

The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethynamine involves its ability to coordinate with metal ions through the phosphine group. This coordination can activate the metal center, facilitating various catalytic processes. The ethynamine backbone provides additional stability and reactivity, making the compound versatile in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar coordination properties.

    Bis(diphenylphosphino)methane: Features a different backbone but similar phosphine groups.

    2-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of an ethynamine backbone.

Uniqueness

2-(Diphenylphosphino)-N,N-diethylethynamine is unique due to its ethynamine backbone, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.

Eigenschaften

CAS-Nummer

54098-18-9

Molekularformel

C18H20NP

Molekulargewicht

281.3 g/mol

IUPAC-Name

2-diphenylphosphanyl-N,N-diethylethynamine

InChI

InChI=1S/C18H20NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3

InChI-Schlüssel

YLSDKNCTIBNEOS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C#CP(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.